molecular formula C7H5NOS B040298 Thieno[3,2-b]pyridin-3-ol CAS No. 118801-95-9

Thieno[3,2-b]pyridin-3-ol

Cat. No. B040298
M. Wt: 151.19 g/mol
InChI Key: IODFIIZCMGDULB-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-3-ol is a type of thienopyridine derivative . It is used for pharmaceutical intermediates, as well as in drugs, food, and cosmetics .


Synthesis Analysis

Thieno[3,2-b]pyridin-3-ol can be synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Dyachenko et al. described a multicomponent synthesis of functionalized thieno[3,2-b]pyridines starting from compounds through 3-cyanopyridine-2-thiolate intermediate . The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .


Chemical Reactions Analysis

Thieno[3,2-b]pyridin-3-ol can undergo various chemical reactions. For instance, it can participate in multicomponent synthesis of functionalized thieno[3,2-b]pyridines . The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .


Physical And Chemical Properties Analysis

Thieno[3,2-b]pyridin-3-ol is soluble in water . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Anti-tumor Activity : A derivative known as NSC768313, under the thieno[2,3-b]pyridine category, has shown potential in inhibiting phospholipase C, which is involved in anti-tumor actions. It could synergize with paclitaxel and other chemotherapy agents (Reynisson et al., 2016).

  • Microbicidal Medicines : A p-methoxy substituted derivative of thieno[2,3-b]pyridine has been identified as a leading compound for developing new microbicidal medicines (Bernardino et al., 2006).

  • Fluorescent Tetracyclic Derivatives : Certain fluorescent tetracyclic thieno[3,2-b]pyridine derivatives have shown potential in tumor detection, with different preferences for DNA intercalation and liposomal environments (Castanheira et al., 2011).

  • Improvement of Anti-Proliferative Activity : Modifying thieno[2,3-b]pyridines with bulky, easily cleavable groups like esters and carbonates has improved their anti-proliferative activity against cancer cells (Haverkate et al., 2022).

  • Applications in Organic Synthesis : Thieno[3,2-b]pyridines have shown similar chemical reactions to related compounds, suggesting their potential use in organic synthesis and drug discovery (Klemm et al., 1985).

  • Applications in Herbicides, Fungicides, and Medicines : Thieno[2,3-b]pyridine derivatives have significant potential applications in various domains including herbicides, fungicides, pesticides, medicines, and dyes (Jian, 2008).

  • Solubility Improvements for Anti-Proliferative Agents : Improving the water solubility of thieno[2,3-b]pyridine anti-proliferative agents by loading them into a polymer matrix enhances their potency against cancer cells (Zafar et al., 2018).

  • Synthesis of Arylthieno[2,3-b]pyridines : A study demonstrated a regioselective, mild bromination of thieno[2,3-b]pyridine, leading to the synthesis of 4-arylthieno[2,3-b]pyridines and 4-aminothieno[2,3-b]pyridines (Lucas et al., 2015).

Safety And Hazards

Thieno[3,2-b]pyridin-3-ol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored away from strong oxidizing agents, and the container should be kept tightly closed .

properties

IUPAC Name

thieno[3,2-b]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-4-10-6-2-1-3-8-7(5)6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODFIIZCMGDULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622374
Record name Thieno[3,2-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]pyridin-3-ol

CAS RN

118801-95-9
Record name Thieno[3,2-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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